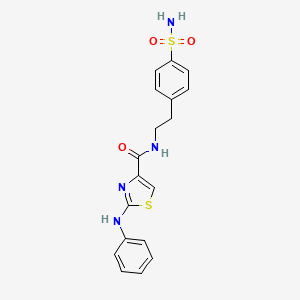

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-anilino-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c19-27(24,25)15-8-6-13(7-9-15)10-11-20-17(23)16-12-26-18(22-16)21-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMVVVIXDFAFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

- Molecular Formula : C18H18N4O3S2

- Molecular Weight : 402.49 g/mol

- Purity : Typically around 95%.

The biological activity of thiazole derivatives, including this compound, often involves interaction with various biological targets such as enzymes and receptors. The specific mechanism of action can vary depending on the substituents on the thiazole ring and their electronic properties. For instance, modifications at the para position of the phenyl moiety have been shown to significantly impact biological activity, particularly in antifungal and anticancer applications .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have been evaluated against several cancer cell lines:

- Cell Lines Tested :

- SKNMC (Neuroblastoma)

- Hep-G2 (Human hepatocarcinoma)

- MCF-7 (Breast cancer)

The synthesized derivatives demonstrated varying degrees of cytotoxicity, with IC50 values compared to doxorubicin, a standard chemotherapeutic agent. For instance, some derivatives showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Studies have shown that certain thiazole derivatives exhibit significant activity against fungal pathogens such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.23 μg/mL, comparable to established antifungal agents like ketoconazole .

Table: Antifungal Activity Comparison

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2e | Candida parapsilosis | 1.23 | |

| Ketoconazole | Candida spp. | Variable |

Toxicological Studies

Toxicological assessments have indicated that thiazole derivatives can exhibit varying degrees of toxicity against non-target organisms. For example, studies conducted on Spodoptera littoralis revealed LC50 values indicating significant toxic effects from some sulfonamide-bearing thiazole compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of electronegative substituents on the phenyl ring can enhance biological activity. For instance, compounds with fluorine or chlorine substitutions showed improved antifungal efficacy due to increased lipophilicity and better interaction with target enzymes like CYP51, which is crucial for ergosterol synthesis in fungi .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Research indicates that thiazole derivatives, including this compound, show efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| MRSA | 2.5 | 5 |

| Escherichia coli | 5 | 10 |

| Streptococcus pneumoniae | 1 | 2 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Studies indicate that it can induce apoptosis and inhibit cell proliferation in cancer cells.

Case Study: Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of the compound on human breast adenocarcinoma cell line MCF7. The results showed a remarkable reduction in cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 20 | 50 |

| 50 | 30 |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by reducing the production of inflammatory markers in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Conclusion and Future Directions

The compound 2-(phenylamino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide shows promise in various therapeutic applications, particularly in antimicrobial and anticancer fields. Future research should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

Q & A

Q. What metabolomics approaches identify primary metabolites and metabolic pathways?

- Methodology : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Phase I metabolites (hydroxylation, N-dealkylation) are identified using software (MetaboLynx). CYP450 inhibition assays (e.g., CYP3A4) clarify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.